molecular formula C18H18N2O4 B6107612 N-(2-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(2-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B6107612
M. Wt: 326.3 g/mol
InChI Key: IBBMSRFLVMCJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, also known as EDP-420, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EDP-420 belongs to the class of benzoxazinone derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of enzymes involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is its potential therapeutic applications in various fields of medicine. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on N-(2-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. Some possible areas of study include:
1. Further investigation of the mechanism of action of this compound.
2. Development of new synthetic methods for this compound that improve its solubility and bioavailability.
3. Exploration of the potential use of this compound in combination with other drugs for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases.
4. Investigation of the potential use of this compound as a diagnostic tool for the detection of cancer and other diseases.
5. Study of the pharmacological effects of this compound on different cell types and tissues.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and to explore its potential uses in combination with other drugs and as a diagnostic tool.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide involves the condensation of 2-ethoxyaniline with 2,3-dihydro-4H-1,4-benzoxazin-4-one in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting compound is then acetylated with acetic anhydride to yield this compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in vitro and in vivo. In neurology, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been studied for its potential use in modulating the immune response and treating autoimmune diseases.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-23-15-9-5-3-7-13(15)19-17(21)11-20-14-8-4-6-10-16(14)24-12-18(20)22/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBMSRFLVMCJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643412
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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